molecular formula C18H22Cl2N2O B1440219 2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride CAS No. 1170029-77-2

2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride

Cat. No. B1440219
M. Wt: 353.3 g/mol
InChI Key: CQERFSNPPGXDTA-UHFFFAOYSA-N
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Description

“2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride” is a chemical compound . Its CAS Number is 112253-26-6 . The molecular weight of the compound is 280.37 .


Molecular Structure Analysis

The IUPAC name of the compound is 2-(4-benzyl-1-piperazinyl)benzaldehyde . The InChI code is 1S/C18H20N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 .


Physical And Chemical Properties Analysis

The compound has a boiling point of 57-59 degrees . It is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

One of the core applications of this compound lies in its role as an intermediate in the synthesis of compounds with potential anti-inflammatory, analgesic, and peripheral N-cholinolytic activity. The synthesis process involves aminomethylation, followed by reduction and interaction with Grignard reagents to produce compounds showing significant biological activities (Gevorgyan et al., 2017). This showcases the compound's utility in generating new therapeutic agents with potential applications in treating inflammation and pain.

Environmental and Synthetic Chemistry

The compound has also been explored in the context of green chemistry, particularly in the development of efficient and environmentally friendly synthetic methods. For example, the direct synthesis of benzylpiperazine derivatives from corresponding benzaldehydes via continuous-flow hydrogenation demonstrates a safe, protecting-group-free approach, emphasizing the compound's role in facilitating large-scale, sustainable chemical synthesis (Jing Liu et al., 2012).

Antimicrobial Activity

Further extending its applications, modifications of 2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride have been investigated for antimicrobial properties. Compounds derived from this chemical backbone, especially when integrated with pyrimidine and isoindolinedione structures, have shown promising antibacterial activity. This highlights its potential in contributing to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Ram C.Merugu et al., 2010).

Contribution to Drug Discovery

In drug discovery, the structural versatility of 2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride allows for its incorporation into complex molecules targeting central nervous system receptors, underscoring its potential in developing treatments for neurological disorders. The synthesis of novel compounds from this intermediate has led to the discovery of molecules with significant interaction with σ1-receptors, indicative of its applicability in neuropharmacology (Stephan Beduerftig et al., 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P271 (Use only outdoors or in a well-ventilated area) .

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)benzaldehyde;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O.2ClH/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16;;/h1-9,15H,10-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQERFSNPPGXDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride

CAS RN

1170029-77-2
Record name 2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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